molecular formula C17H19N3O2S B6567214 N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921549-03-3

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6567214
CAS No.: 921549-03-3
M. Wt: 329.4 g/mol
InChI Key: ZDQJNGQKVHBZOP-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted with a cyclopropanecarboxamide group at position 2 and a carbamoylmethyl moiety linked to a 2,3-dimethylphenyl group at position 4 (Fig. 1). Its molecular formula is C₁₇H₁₈N₃O₂S (calculated molecular weight: 328.41 g/mol). The structural complexity arises from the cyclopropane ring fused to the carboxamide and the thiazole heterocycle, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-4-3-5-14(11(10)2)19-15(21)8-13-9-23-17(18-13)20-16(22)12-6-7-12/h3-5,9,12H,6-8H2,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQJNGQKVHBZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Biological Activities

Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains due to its ability to disrupt cellular processes.

Anticancer Potential
Compounds with similar thiazole structures have been explored for their anticancer properties. The unique structural features of this compound may allow it to interact with cancer cell pathways, potentially leading to apoptosis or cell cycle arrest.

The proposed mechanism of action involves the interaction of the thiazole ring with specific biological targets, such as enzymes and receptors involved in microbial resistance and cancer proliferation. The cyclopropane structure may enhance binding affinity and selectivity towards these targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
  • Attachment of the Dimethylphenyl Carbamoyl Group : The thiazole intermediate is reacted with 2,3-dimethylphenyl isocyanate.
  • Formation of Cyclopropanecarboxamide : The final product is obtained by coupling the thiazole derivative with cyclopropanecarboxylic acid derivatives.

Research Findings

A review of current literature reveals several studies focusing on the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Thiazole DerivativesAntimicrobialSignificant inhibition against E. coli and S. aureus
Cyclopropane AnaloguesAnticancerInduced apoptosis in breast cancer cell lines
Carbamoyl CompoundsCytotoxicityDemonstrated selective toxicity towards tumor cells

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) demonstrated that a thiazole derivative exhibited potent antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in treating infections.
  • Cancer Cell Line Studies : Research by Johnson et al. (2021) showed that compounds with similar structural motifs induced cell cycle arrest in various cancer cell lines, suggesting that this compound could be further explored for anticancer therapies.

Comparison with Similar Compounds

Structural Analogues in Cannabinoid Receptor Agonists

A-836,339 (tetramethylcyclopropane-thiazole carboxamide):

  • Structure : Features a tetramethylcyclopropane core linked to a thiazole-carboxamide, with substitutions at the thiazole nitrogen (e.g., alkyl or cycloalkyl groups).
  • Activity: A potent cannabinoid receptor agonist (CB₁ and CB₂) with reported analgesic effects in preclinical models .
  • Key Difference: The target compound replaces tetramethylcyclopropane with a monocyclopropane ring and substitutes the thiazole nitrogen with a 2,3-dimethylphenyl group. This likely alters receptor binding specificity and metabolic stability.

Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide):

  • Structure : Contains a benzo[d][1,3]dioxolyl-substituted cyclopropane and a trifluoromethoxybenzoyl-thiazole system.
  • Synthesis : Prepared via coupling reactions involving HATU/DIPEA, similar to methods for the target compound .

Analogues in Agricultural Chemistry

Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid):

  • Structure : Cyclopropanecarboxylic acid derivative with a 2,4-dichlorophenyl substituent.
  • Use : Plant growth regulator, targeting ethylene biosynthesis .
  • Key Difference : The absence of a thiazole ring and presence of a carboxylic acid group differentiate its mechanism from the carboxamide-containing target compound.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C₁₇H₁₈N₃O₂S 328.41 2,3-Dimethylphenyl, cyclopropane Potential cannabinoid modulation
A-836,339 C₁₉H₂₅N₃O₂S 367.49 Tetramethylcyclopropane, alkyl CB₁/CB₂ agonist
Compound 85 C₂₈H₂₀F₃N₃O₆S 583.54 Trifluoromethoxy, benzodioxolyl Undisclosed (preclinical)
Cyclanilide C₁₁H₉Cl₂NO₃ 274.10 2,4-Dichlorophenyl, carboxylic acid Plant growth regulator

Lipophilicity (LogP) :

  • The target compound’s LogP (estimated ~3.2) is lower than A-836,339 (~4.1) due to fewer methyl groups but higher than cyclanilide (~2.5) owing to the aromatic dimethylphenyl group.

Metabolic Stability :

  • The 2,3-dimethylphenyl group may reduce oxidative metabolism compared to A-836,339’s tetramethylcyclopropane, which is prone to CYP450-mediated degradation .

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